Teprenone

Description

Historical Context and Evolution of Teprenone (B58100) Research

This compound has been used as a treatment for gastric ulcers and gastritis in several Asian countries, including Japan, since 1984. nih.govpatsnap.compaulaschoice.pl Its initial development was driven by the search for gastroprotective agents that could address stomach issues by targeting underlying mechanisms leading to gastric mucosal damage, rather than solely focusing on acid neutralization or inhibition. patsnap.com Early research established its efficacy in protecting the gastric mucosa and promoting the healing of existing ulcers. patsnap.com Studies in animals demonstrated its ability to prevent gastric and small intestinal injuries induced by agents like NSAIDs. nih.gov The understanding of its mechanism began to emerge, highlighting its role in enhancing mucus production and stimulating cellular protective mechanisms. patsnap.com

Current Research Landscape of this compound: A Multifaceted Agent

The current research landscape of this compound extends beyond its traditional use in gastric disorders, exploring its multifaceted nature. Research indicates that this compound's mechanism of action involves several key processes. It is known to activate heat shock protein 70 (HSP70), a cellular protective protein that helps prevent mucosal injury. nih.govpatsnap.com this compound also enhances the production of mucus in the stomach lining, contributing to a protective barrier against gastric acids and irritants. patsnap.compatsnap.com Furthermore, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. patsnap.compatsnap.com Studies also suggest that this compound can enhance blood flow to the gastric mucosa, which is crucial for tissue healing and regeneration. patsnap.comcymitquimica.com

Beyond gastroprotection, recent research has investigated this compound's potential in other areas. For instance, studies have explored its effects on skin inflammation, suggesting it may exert cytoprotective activity against various stressors via the thioredoxin (TRX) redox system. nih.gov Research in skin care suggests potential anti-aging benefits by supporting cell replication processes and improving skin firmness, elasticity, tone, smoothness, and reducing redness and pore size. makingcosmetics.comrenude.coincidecoder.com Some studies have also investigated its potential in preventing the worsening of conditions like COVID-19, although results have not consistently shown efficacy in this area. plos.org The ongoing research aims to further elucidate the specific molecular mechanisms underlying this compound's diverse effects and explore its potential therapeutic applications in various biomedical fields. nih.gove-century.us

Detailed research findings highlight this compound's impact on gastric health. A meta-analysis of randomized controlled trials indicated a statistically significant reduced risk of gastrointestinal ulcers in patients receiving this compound compared to control groups after 12 weeks/3 months. nih.govresearchgate.net Pooled data from open-label studies also suggested a statistically significant reduction in gastrointestinal symptoms with this compound use at 6 and 12 months. nih.govresearchgate.net Animal studies have shown that this compound can reduce gastric mucosal damage and inhibit inflammation by improving pepsinogen levels. e-century.us It has also been shown to increase gastric mucosal blood flow by promoting the level of PGE2 and inhibiting ET-1. e-century.us

The following table summarizes some key research findings related to this compound's effects on gastric ulcers:

| Study Type | Comparison | Outcome Measured | Key Finding | Citation |

| Meta-analysis of RCTs | This compound vs Control | Incidence of GI Ulcers | Statistically significant reduced risk with this compound (RR 0.37). | nih.govresearchgate.net |

| Pooled analysis of studies | This compound vs Control | Incidence of GI Symptoms | Statistically significant reduction at 6 and 12 months. | nih.govresearchgate.net |

| Animal Study (Rats) | This compound vs Control | Gastric Mucosal Damage | Reduced damage, inhibited inflammation, improved pepsinogen levels. | e-century.us |

| Animal Study (Rats) | This compound vs Control | Gastric Mucosal Blood Flow | Increased blood flow, promoted PGE2, inhibited ET-1. | e-century.us |

| Nationwide, Multicenter Study | This compound use | White Scar Formation | Significantly promoted white scar formation in gastric ulcers (1249 patients). | capes.gov.br |

Research also explores this compound's influence on cellular processes and skin. Studies suggest it can induce thioredoxin (TRX) production and Nrf2 activation in skin models, contributing to anti-inflammatory effects. nih.gov In vitro studies indicated that this compound suppressed the expression of inflammatory markers like NLRP3, TNF-α, IL-1β, and GM-CSF, and scavenged reactive oxygen species (ROS). nih.gov Research in skin care suggests improvements in skin moisture, barrier integrity, UV sunspots, firmness, elasticity, tone, smoothness, pores, and redness. makingcosmetics.comincidecoder.com

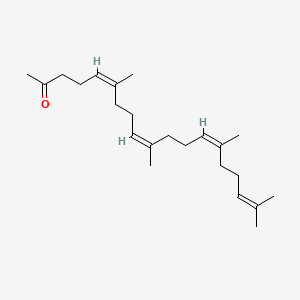

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Teprenone Action

Modulation of Heat Shock Proteins (HSPs) by Teprenone (B58100)

A primary mechanism of this compound's action is its ability to induce the expression of heat shock proteins (HSPs). patsnap.com HSPs are a family of proteins that function as molecular chaperones, playing a critical role in protecting cells from damage induced by various stressors, such as inflammation and oxidative stress. patsnap.compatsnap.com this compound's influence on HSP expression is particularly pronounced under stress conditions. caymanchem.com The compound activates heat shock factor 1 (HSF1), a key transcription factor responsible for initiating the expression of HSPs. medchemexpress.comtargetmol.com

This compound's Influence on HSP70 Expression and Function

This compound is a notable inducer of Heat Shock Protein 70 (HSP70). nih.gov HSP70 is a crucial cellular protective protein that helps to prevent mucosal injury. nih.gov Studies have demonstrated that this compound's gastroprotective effect against steroid-induced mucosal damage is linked to an increase in HSP70 levels in the gastric mucosa. nih.gov In animal models, this compound administration has been shown to upregulate HSP70 mRNA. targetmol.com This induction of HSP70 is a key component of its cytoprotective activity, as HSP70 helps to maintain protein homeostasis, prevent protein aggregation, and block pathways leading to apoptosis. patsnap.comnih.gov

Table 1: Research Findings on this compound's Effect on HSP70

| Experimental Model | Observation | Reference |

| Cultured guinea pig gastric mucosal cells | This compound induced HSP70. | medchemexpress.com |

| Rat gastric mucosa | This compound induced HSP70. | medchemexpress.com |

| Rat model of glaucoma | This compound enhanced HSP72 (an inducible form of HSP70) expression, reducing retinal ganglion cell loss. | medchemexpress.comtargetmol.com |

| Rats with steroid-induced gastric damage | This compound pretreatment increased HSP70 mRNA expression, correlating with reduced mucosal injury. | nih.gov |

This compound's Influence on HSP90 and Other HSPs

Beyond HSP70, this compound's influence extends to other members of the heat shock protein family. Research indicates that it can induce the expression of HSP90, HSP60, HSP27, HSP22, and HSP105 in various cells and tissues. caymanchem.commedchemexpress.com HSP90α, an isoform of HSP90, is induced by stress and inflammation and has been shown to be induced by this compound in the gastric mucosa. frontiersin.org The rapid accumulation of these stress-inducible proteins contributes significantly to the cell's ability to withstand and recover from injury. medchemexpress.com

Table 2: Induction of Various Heat Shock Proteins by this compound

| Heat Shock Protein | Cellular Effect of Induction by this compound | Reference(s) |

| HSP90 | Rapidly accumulates in response to this compound, contributing to the cellular stress response. | medchemexpress.comfrontiersin.org |

| HSP60 | Concentration rapidly increases within 30-60 minutes of this compound exposure. | medchemexpress.comtargetmol.com |

| HSP27 (HSPB1) | Levels are increased in various cells and tissues. | caymanchem.com |

| HSP22 (HSPB8) | Levels are increased in various cells and tissues. | caymanchem.com |

| HSP105 (HSPH1) | Levels are increased in various cells and tissues. | caymanchem.com |

Role of HSP Induction in Cellular Stress Response Pathways

The induction of HSPs by this compound is central to its role in bolstering cellular stress response pathways. patsnap.com Cellular stress responses are ancient and highly conserved cytoprotective mechanisms designed to counteract stressful conditions and maintain cellular homeostasis. nih.govunict.it By increasing the intracellular pool of molecular chaperones like HSP70 and HSP90, this compound enhances the cell's capacity to manage damaged or misfolded proteins that can accumulate during stress. nih.govunict.it This chaperone activity prevents protein aggregation, facilitates the refolding of damaged proteins, and promotes cell survival under conditions that would otherwise lead to cell death. patsnap.comunict.it This broad cytoprotective effect is fundamental to this compound's ability to protect tissues, such as the gastric mucosa, from various damaging stimuli. patsnap.comnih.gov

This compound's Impact on Cellular Integrity and Protective Mechanisms

This compound contributes to cellular integrity through direct cytoprotective actions on the gastric mucosa, complementing its effects on HSPs. patsnap.com These mechanisms involve the physical stabilization of the mucosal membrane and the modulation of the protective mucus layer. patsnap.com

Stabilization of Gastric Mucosal Membrane by this compound

This compound exhibits significant cytoprotective properties by directly stabilizing the gastric mucosal membrane. patsnap.com This stabilization is crucial for protecting the underlying tissues from the harsh acidic environment of the stomach and other irritants. patsnap.com By preserving the structural integrity of the mucosal cells, this compound helps to prevent the initial stages of injury and ulcer formation. patsnap.com For instance, in cultured gastric mucosal cells, this compound has been shown to significantly prevent ethanol-induced exfoliation and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. medchemexpress.comtargetmol.com

Influence on Mucus Production and Secretion

A key protective feature of the stomach is the adherent mucus layer that acts as a physical barrier. patsnap.com this compound enhances this protective barrier by stimulating both the synthesis and secretion of gastric mucus. patsnap.comnih.govjst.go.jp This action helps to shield the stomach lining from damage. patsnap.com

Furthermore, this compound alters the quality of the mucus produced. Studies in animal models of acetic acid-induced ulcers have shown that this compound remarkably increases the concentration and secretion of high-molecular-weight glycoproteins (HMG), which have a polymeric structure that strengthens the defensive properties of the mucus. nih.gov This qualitative improvement in the mucus barrier is a critical aspect of its protective mechanism. nih.gov The ability of this compound to increase gastric mucus levels may be linked to the maintenance of nitric oxide (NO) production in the mucosal tissues. jst.go.jpnih.gov

Table 3: Effect of this compound on Gastric Mucus Components in an Animal Ulcer Model

| Mucus Component | Observation in Control Group (Ulcer, No Treatment) | Observation in this compound-Treated Group | Reference |

| High-Molecular-Weight Glycoprotein (B1211001) (HMG) | Concentration was 48.7% lower than in normal, non-ulcer group. | Remarkably increased concentration and secretion. | nih.gov |

| Lower-Molecular-Weight Glycoprotein (LMG) | Concentration was 95.3% higher than in normal, non-ulcer group. | Decreased concentration and secretion. | nih.gov |

Promotion of Cell Regeneration and Repair

This compound has demonstrated a remarkable capacity to promote the regeneration and repair of damaged tissues, particularly the gastric mucosa. Research indicates that its mechanism involves enhancing the intrinsic healing processes of cells. In studies on acetic acid-induced ulcers in rats, this compound was found to significantly promote the regeneration of the defective mucosa. nih.gov Histological measurements showed that this compound increased the mucosal regeneration index by 38.0%. nih.gov

Further investigations using a rabbit cultured cell model revealed that this compound exerts cytoprotective effects by counteracting the inhibitory actions of damaging agents like deoxycholic acid on epithelial cell migration and proliferation, which are crucial steps in wound healing. nih.gov The compound aids in the repair of mucosal integrity by limiting the extent of mucosal erosions and increasing the secretion of protective mucus. nih.gov This multifaceted action on cell repair and regeneration helps create an environment conducive to healing. patsnap.com this compound is considered a pluripotent active ingredient that functions as a cell facilitator and actively participates in cell repair processes. reversa.ca

Antioxidant and Anti-Inflammatory Properties of this compound

A significant component of this compound's mechanism of action is its dual antioxidant and anti-inflammatory properties. patsnap.com It actively works to protect cells from oxidative damage and to quell inflammatory responses, which are often underlying factors in tissue injury. patsnap.comnih.gov

Neutralization of Reactive Oxygen Species (ROS) and Oxidative Stress Mitigation

This compound exhibits potent antioxidant capabilities by directly neutralizing free radicals, which are unstable molecules that cause cellular damage through oxidative stress. patsnap.com This protective action is crucial in preventing the formation and progression of lesions, such as gastric ulcers. patsnap.com

Experimental studies have substantiated these effects. In rat models of ulcerative colitis, this compound administration led to a decrease in malondialdehyde, a key indicator of lipid peroxidation and oxidative stress. nih.gov Concurrently, it increased the levels of glutathione (B108866), a major endogenous antioxidant. nih.gov Further research has shown that this compound's healing-promoting effects are linked to its ability to inhibit neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues. nih.gov

Table 1: Effect of this compound on Oxidative Stress Markers

| Marker | Effect of this compound | Implication | Source |

|---|---|---|---|

| Malondialdehyde | Decreased | Mitigation of Oxidative Stress | nih.gov |

| Glutathione | Increased | Enhancement of Antioxidant Defense | nih.gov |

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

This compound actively suppresses inflammation by inhibiting the production of key pro-inflammatory cytokines. patsnap.compatsnap.com Cytokines are signaling proteins that mediate and regulate immunity and inflammation; however, their overproduction can lead to tissue damage. sinobiological.comthermofisher.com

In vitro studies using human intestinal epithelial cells (Caco-2) have provided direct evidence of this inhibitory action. When these cells were stimulated with lipopolysaccharide (LPS) to produce an inflammatory response, treatment with this compound at a concentration of 40 μg/mL effectively inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov These three cytokines are central to the inflammatory cascade. thermofisher.commdpi.com

Table 2: this compound's Inhibitory Effect on Pro-Inflammatory Cytokines

| Cytokine | Role in Inflammation | This compound's Effect | Source |

|---|---|---|---|

| TNF-α | A primary mediator of acute inflammation. | Inhibited | nih.gov |

| IL-6 | Involved in both acute and chronic inflammation. | Inhibited | nih.gov |

| IL-1β | A potent pro-inflammatory cytokine. | Inhibited | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/NF-κB)

The anti-inflammatory effects of this compound are mediated through its modulation of critical inflammatory signaling pathways. nih.gov A key pathway identified in research is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway. nih.gov This pathway plays a crucial role in the innate immune system's response to pathogens and cellular stress, and its dysregulation can lead to excessive inflammation. nih.gov

Studies have shown that this compound inhibits the activation of this pathway. In the same Caco-2 cell model mentioned previously, the inhibition of pro-inflammatory cytokines by this compound was achieved through the TLR4/NF-κB signaling pathway. nih.gov Furthermore, in animal models of TNBS-induced colitis, this compound treatment was shown to decrease TLR4 expression and subsequent NF-κB activation in the colonic tissue, thereby reducing the inflammatory response. nih.gov

This compound's Effects on Blood Flow and Microcirculation

Another vital aspect of this compound's mechanism is its ability to improve blood flow and microcirculation, particularly in the gastric mucosa. patsnap.com Adequate blood supply is essential for delivering oxygen and nutrients necessary for tissue maintenance, defense, and repair. patsnap.com

Vasodilation and Microcirculatory Enhancement

This compound actively enhances blood flow by dilating blood vessels and improving microcirculation. patsnap.com Studies in rats have demonstrated that this compound administration increases both hepatic and gastric mucosal blood flow. nih.gov This effect was observed in both normal conditions and in models of acute hepatic disorders. nih.gov

The mechanisms underlying this vasodilatory effect are thought to involve multiple pathways. Research suggests that this compound may increase nitric oxide (NO) activity, as its effect on hepatic blood flow was diminished by a nitric oxide synthetase inhibitor. nih.gov Additionally, it is suggested that this compound may exhibit endothelin (ET) beta-receptor antagonist-like effects. nih.gov In a hypovolemic shock model in rats, this compound significantly inhibited the decrease in gastric mucosal blood flow during hemorrhage, highlighting its protective effect on microcirculation under ischemic conditions. nih.gov

Implications for Tissue Healing and Regeneration

The molecular and cellular actions of this compound have direct and significant implications for the processes of tissue healing and regeneration. These processes are complex, involving cell migration, proliferation, the formation of new blood vessels (angiogenesis), and the deposition of extracellular matrix (ECM). nih.govnih.gov this compound influences several of these critical stages.

One of the key implications is the promotion of epithelial restoration. Research using cultured gastric epithelial cells has demonstrated that this compound can counteract the inhibitory effects of damaging agents on both cell migration and proliferation. nih.gov These two processes are fundamental to re-epithelialization, where new cells move in and multiply to cover a wounded area. By stimulating these activities, this compound directly accelerates the closure and repair of damaged epithelial surfaces. nih.gov

Another vital aspect of tissue regeneration is the establishment of an adequate blood supply to the healing area. scispace.comthepmfajournal.com this compound contributes to this by enhancing blood flow and improving microcirculation within tissues. patsnap.com This ensures that the regenerating area receives the necessary oxygen and nutrients required for the high metabolic activity associated with cell division and protein synthesis. patsnap.comnih.gov The formation of new blood vessels, or angiogenesis, is essential for creating the granulation tissue that forms the foundation for newly repaired tissue. nih.govoaepublish.com

The quality of the healed tissue is also influenced by this compound's mechanisms. In the context of gastric ulcers, its administration has been shown to promote the formation of a "white scar," which is associated with a lower rate of recurrence compared to a "red scar". nih.gov This suggests that this compound influences the remodeling phase of healing, potentially affecting the composition and organization of the extracellular matrix, including collagen, which provides the structural framework for the new tissue. nih.govnih.gov By inhibiting neutrophil infiltration and reducing lipid peroxidation in ulcerated tissues, this compound helps to create a more favorable environment for high-quality tissue regeneration. nih.govfujita-hu.ac.jp

Interactive Data Table: Effect of this compound on Gastric Mucosal Injury

The following table summarizes findings from a study on rats where gastric mucosal injury was induced by prednisolone (B192156). It shows the reduction in the Gastric Ulcer Index (UI) after treatment with different doses of this compound compared to a control group. A lower UI indicates less severe injury.

| Treatment Group | Dose (mg/kg) | Gastric Ulcer Index (UI) |

| Normal Control | N/A | 0.0 |

| Model Control | 0 | 44.5 |

| This compound | 50 | 32.5 |

| This compound | 100 | 23.0 |

| This compound | 200 | 23.0 |

| Data sourced from a study on the effects of this compound on the expression of heat shock protein 70 and c-fos in the stomach following prednisolone ingestion in rats. nih.gov |

Interactive Data Table: Effect of this compound on Epithelial Cell Proliferation

This table presents data from a study on cultured rabbit gastric epithelial cells. It shows the effect of this compound on the proliferation of cells after wounding, particularly in the presence of deoxycholic acid, which normally retards repair. The labeling index represents the percentage of cells actively proliferating.

| Treatment Group | Peak Proliferation Time | Maximal Labeling Index (%) |

| Control | 36 hours | 1.7% |

| Deoxycholic Acid | 48 hours | 0.5% |

| Deoxycholic Acid + this compound | Not Specified | Abolished bile acid-induced retardation |

| Data derived from a study on the effects of this compound on gastric epithelial restoration in a rabbit cultured cell model. nih.gov |

Teprenone in Gastrointestinal Pathophysiology and Therapeutics Research

Mechanisms of Gastroprotection by Teprenone (B58100)

This compound exerts its gastroprotective effects through a variety of mechanisms that aim to strengthen the defensive capabilities of the gastric mucosa and counteract damaging factors. These mechanisms include enhancing the mucosal barrier, stimulating cellular protective proteins, exhibiting anti-inflammatory and antioxidant properties, and improving mucosal blood flow. patsnap.compatsnap.com

One key mechanism involves the enhancement of mucus production in the stomach lining. patsnap.compatsnap.comgoogle.com This increased mucus layer serves as a crucial protective barrier, shielding the underlying gastric epithelium from the corrosive effects of gastric acid and other irritants. patsnap.compatsnap.com

This compound is also known to stimulate the production of heat shock proteins (HSPs), particularly HSP70. nih.govpatsnap.comfrontiersin.orgpatsnap.comtandfonline.com HSPs are vital cellular protective proteins that help maintain cellular integrity and function by protecting cells from various forms of stress, including oxidative stress and inflammation. patsnap.compatsnap.com By upregulating HSPs, this compound contributes to the resilience and repair of gastric mucosal cells. patsnap.compatsnap.com

Furthermore, this compound demonstrates anti-inflammatory properties. patsnap.compatsnap.com It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin (IL)-6, IL-1β, and tumor necrosis factor (TNF)-α, which are involved in the inflammatory processes that contribute to gastric mucosal damage. tandfonline.comnih.gov This anti-inflammatory action helps to reduce inflammation and supports a favorable environment for tissue healing. patsnap.compatsnap.com this compound also possesses antioxidant properties, neutralizing free radicals and protecting the gastric mucosa from oxidative stress, another factor implicated in ulcer formation and gastrointestinal disorders. patsnap.comcore.ac.uk

This compound promotes epithelial regeneration, partly by increasing the mucosal hexosamine content. capes.gov.brnih.gov This contributes to the repair and maintenance of the gastric epithelial layer, which is essential for a functional mucosal barrier. capes.gov.brnih.gov Additionally, research suggests that this compound enhances gastric mucosal cell proliferation, further supporting the repair and homeostasis of the gastric lining. google.com

Prevention and Healing of Gastric Ulcers and Gastritis

This compound is primarily used for the treatment of gastric ulcers and gastritis, and research supports its efficacy in both preventing and healing these conditions. patsnap.com Clinical studies have indicated that this compound has a potent anti-ulcer effect and is effective against various gastric mucosal lesions. google.com

In patients with chronic superficial gastritis, this compound has been shown to relieve symptoms such as flatulence and epigastralgia. mednexus.org A study demonstrated effectiveness rates of 90.9% for flatulence and 87.2% for epigastralgia. mednexus.org Histopathological evaluation in the same study showed an improvement rate for chronic inflammation of 39.6% and a disappearance rate for the activity of inflammation of 13.9%. mednexus.org

This compound promotes the healing of existing gastric ulcers. patsnap.com A nationwide, multicenter clinical study involving 1249 patients with gastric ulcers found that this compound significantly promoted the formation of white scars. capes.gov.brnih.gov Healing to a white scar is associated with a lower recurrence rate of gastric ulcers compared to healing to a red scar. capes.gov.brnih.gov This suggests that this compound not only facilitates ulcer closure but also contributes to a more robust and stable healing outcome.

Protection Against NSAID-Induced Gastrointestinal Injury

Non-steroidal anti-inflammatory drugs (NSAIDs) are a common cause of gastrointestinal injury, including ulcers and erosions. Research has investigated the protective effects of this compound against NSAID-induced damage. Animal studies have demonstrated that this compound can prevent gastric and small intestinal injuries induced by NSAIDs. nih.govfrontiersin.org

A systematic review and meta-analysis of randomized controlled trials (RCTs) evaluated the efficacy of this compound in preventing gastrointestinal injuries in patients receiving long-term NSAIDs. nih.govfrontiersin.orgresearchgate.netnih.gov The meta-analysis of six RCTs comparing this compound with control groups indicated a statistically significant reduced risk of gastrointestinal ulcers in patients receiving this compound after 12 weeks/3 months (Relative Risk 0.37, 95% Confidence Interval 0.17, 0.18; I² = 0%; p = 0.01). nih.govfrontiersin.orgresearchgate.netnih.gov Endoscopic assessment in these studies revealed that the incidence of gastrointestinal ulcers was lower in the this compound groups (1.6%) compared to the control groups (5.4%) after 12 weeks/3 months. nih.govfrontiersin.org

Pooled data from three open-label studies included in the meta-analysis also showed a statistically significant reduction in gastrointestinal symptoms in patients on this compound compared to control at 6 months and 12 months, although not at 3 months. nih.govresearchgate.netnih.gov

This compound has also shown effectiveness in preventing gastric mucosal injury in patients taking low-dose aspirin (B1665792) (LDA). tandfonline.com A study found that the incidence of gastric mucosal injury was significantly higher in the placebo group (40.0%) than in the this compound group (13.38%) after 12 weeks (p = 0.039). tandfonline.com The mean change in the Modified Lanza Score (MLS), a measure of gastric mucosal injury, was also significantly higher in the placebo group compared to the this compound group (0.767 ± 0.467 vs. 0.271 ± 0.158, p = 0.003). tandfonline.com Long-term use of low-dose aspirin can cause gastric mucosal damage and symptoms, and this compound has been shown to mitigate these symptoms and lower the incidence and severity of injuries. researchgate.net

The protective effect of this compound against NSAID-induced injury is partly attributed to its ability to promote the endogenous synthesis of prostaglandins (B1171923) and aid in the repair of mucosal integrity. nih.govfrontiersin.org Prostaglandin (B15479496) inhibition is a key factor in NSAID-induced gastric injury. nih.govfrontiersin.org this compound has been shown to enhance gastric mucosal COX-1 expression, which is inhibited by LDA, contributing to prostaglandin production. tandfonline.com Furthermore, this compound has demonstrated preventive effects on gastric mucosal damage induced by dual antiplatelet therapy in rats. nih.gove-century.us

Impact on Gastric Mucosal Blood Flow and Barrier Function

Maintaining adequate gastric mucosal blood flow and a robust mucosal barrier is crucial for protecting the stomach lining from injury and promoting healing. Research indicates that this compound positively impacts both of these factors.

This compound has been shown to increase gastric mucosal blood flow. patsnap.comgoogle.commednexus.orgnih.gov In a multicenter study on chronic superficial gastritis, this compound significantly increased gastric mucosal blood flow in the gastric antrum. mednexus.org Animal studies in rats have also demonstrated that this compound increases both hepatic and gastric blood flow. nih.gov In a model of portal hypertensive gastropathy in rats, this compound treatment significantly increased gastric mucosal blood flow compared to placebo. karger.com

The mechanisms by which this compound increases mucosal blood flow may involve the promotion of prostaglandin E2 levels and the upregulation of COX-1 expression. e-century.usnih.gov These factors are known to influence vasodilation and blood flow in the gastric mucosa. e-century.usnih.gov Effects on endothelin beta receptors and nitric oxide activity have also been suggested as potential mechanisms contributing to improved blood flow. nih.gov

Beyond blood flow, this compound strengthens the gastric mucosal barrier. It stabilizes the gastric mucosal membrane, which is essential for preventing damage from gastric acid and other irritants. patsnap.com This stabilization is linked to the preservation and enhancement of the protective mucus layer through promoting mucus synthesis and secretion. patsnap.comgoogle.com this compound's ability to increase mucosal hexosamine content also contributes to epithelial regeneration, further reinforcing the barrier function. capes.gov.brnih.gov Studies in rats with gastric mucosal damage induced by dual antiplatelet therapy showed that this compound improved the damage and reduced the decrease in gastric mucus gel thickness. e-century.us In the context of intestinal inflammation, this compound increased zonula occludens-1 levels in rat colonic tissue, indicating an improvement in intestinal barrier function. tandfonline.comnih.gov

This compound in Inflammatory Bowel Disease (IBD) Research

While this compound has been primarily studied for its effects on the upper gastrointestinal tract, research has also begun to explore its potential role in inflammatory bowel disease (IBD), a group of chronic inflammatory conditions affecting the intestines. tandfonline.comnih.gov

Investigation of this compound in Ulcerative Colitis Models

Studies using animal models of ulcerative colitis (UC), a major form of IBD, have investigated the effects of this compound. In a trinitrobenzene sulfonic acid (TNBS)-induced chronic UC rat model, this compound demonstrated an attenuating effect on the severity of colitis. tandfonline.comnih.gov

Research findings indicate that this compound reduces inflammatory markers in the colonic tissue of UC rats. It decreased levels of myeloperoxidase and malondialdehyde, which are indicators of inflammation and oxidative stress. tandfonline.comnih.gov Furthermore, this compound inhibited the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in both LPS-stimulated human intestinal epithelial cells (Caco-2) and in the colonic tissue of TNBS-induced UC rats. tandfonline.comnih.gov This anti-inflammatory effect appears to be mediated, at least in part, through the inhibition of the TLR4/NF-κB signaling pathway, a key pathway involved in intestinal inflammation. tandfonline.comnih.gov

Beyond reducing inflammation, this compound also showed positive effects on the intestinal barrier in the UC model, increasing levels of glutathione (B108866) (an antioxidant) and zonula occludens-1 (a tight junction protein essential for barrier integrity) in the rat colonic tissue. tandfonline.comnih.gov Previous studies have also reported protective effects of this compound in dextran (B179266) sulfate (B86663) sodium-induced colitis models. tandfonline.com

Modulation of Gut Microbiota by this compound in Intestinal Inflammation

Emerging research suggests that the gut microbiota plays a significant role in the pathogenesis of IBD. Studies have begun to investigate whether the therapeutic effects of this compound in intestinal inflammation are linked to its influence on the gut microbial composition. tandfonline.comnih.govfrontiersin.orgnih.gov

In the TNBS-induced UC rat model, this compound's protective effects may be related to its ability to modulate the gut microbiota. tandfonline.comnih.gov The study observed that this compound treatment inhibited the increase in certain bacteria, including Fusobacterium, Escherichia coli, and Porphyromonas gingivalis, which were elevated in the UC model. tandfonline.comnih.gov Concurrently, this compound counteracted the decline of Mogibacterium timidum observed in the UC rats. tandfonline.comnih.gov These findings suggest that this compound may help to mitigate the dysbiosis (imbalance) of the gut microbiota that is characteristic of intestinal inflammation and IBD. tandfonline.comnih.gov Further research is needed to fully elucidate the extent and implications of this compound's modulation of the gut microbiota in the context of intestinal inflammation.

Regulation of Inflammatory Responses in the Intestine

This compound has demonstrated anti-inflammatory properties that are relevant to intestinal pathophysiology. Studies investigating its effects on inflammatory bowel disease (IBD), such as ulcerative colitis (UC), have provided insights into its mechanisms of action in the intestine. nih.govtandfonline.com

Research using in vitro models, such as human intestinal epithelial cells (Caco-2 cells), has shown that this compound can inhibit the production of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS). nih.govtandfonline.com Specifically, this compound at a concentration of 40 μg/mL was found to inhibit the LPS-induced production of interleukin (IL)-6, IL-1β, and tumor necrosis factor (TNF)-α. nih.govtandfonline.com This inhibition appears to occur through the Toll-like receptor-4 (TLR4)/NF-κB signaling pathway. nih.govtandfonline.com

In vivo studies using a trinitrobenzene sulfonic acid (TNBS)-induced chronic UC rat model have further supported the anti-inflammatory effects of this compound in the intestine. nih.govtandfonline.com In this model, this compound attenuated the severity of UC. nih.govtandfonline.com It decreased markers of inflammation and tissue damage, such as myeloperoxidase and malondialdehyde levels in the colonic tissue. nih.govtandfonline.com Additionally, this compound influenced the expression of TLR4 and NF-κB activation in the rat colonic tissue, consistent with the in vitro findings. nih.govtandfonline.com

Beyond its direct effects on inflammatory pathways, this compound has also been observed to modulate the gut microbiota in UC rats. nih.govtandfonline.com It inhibited the elevation of certain bacteria, including Fusobacterium, Escherichia coli, and Porphyromonas gingivalis, and the decline of Mogibacterium timidum observed in UC rats. nih.govtandfonline.com These findings suggest that the protective effects of this compound in UC may be related to both the modulation of gut microbiota and the reduction of the inflammatory response. nih.govtandfonline.com

Another area of research involves this compound's effect on NSAID-induced small intestinal injury. Studies in rats have indicated that this compound can ameliorate intestinal damage caused by diclofenac (B195802). nih.gov This protective effect may involve the suppression of protease activated receptors 1 and 2 (PAR1 and PAR2) expression, which are upregulated following diclofenac administration. nih.gov

The following table summarizes some of the research findings on this compound's effects on intestinal inflammation:

| Model | Stimulus/Induction Method | Key Findings Related to Inflammation | Relevant Signaling Pathway | Source |

| Human intestinal epithelial cells (Caco-2) | LPS | Inhibited production of IL-6, IL-1β, and TNF-α. | TLR4/NF-κB | nih.govtandfonline.com |

| TNBS-induced UC rat model | TNBS | Attenuated UC severity; decreased myeloperoxidase and malondialdehyde; influenced TLR4 expression and NF-κB activation; modulated gut microbiota. | TLR4/NF-κB | nih.govtandfonline.com |

| Diclofenac-induced small intestinal injury rat model | Diclofenac | Ameliorated intestinal damage; suppressed expression of PAR1 and PAR2. | PAR1 and PAR2 | nih.gov |

This compound's Role in Stress-Induced Gastric Mucosal Damage

This compound has been investigated for its protective and preventive actions against gastric mucosal lesions induced by various forms of stress. patsnap.comkarger.comnih.gov Stress can significantly impact gastric mucosal integrity, leading to the development of lesions.

Studies utilizing models of stress, such as cold-restraint stress and water immersion restraint (WIR) stress in rats, have demonstrated the protective effects of this compound. karger.comnih.gov In cold-restraint stress models, this compound administration suppressed stress-induced depressions in defensive factors of the gastric mucosa, including blood flow, transmucosal potential difference, hexosamine content, and lectin staining of carbohydrate residues. karger.com It also suppressed increases in lesion-enhancing factors, such as gastric mucosal lysosomal enzyme activity and thiobarbituric acid reactants, which indicate lipid peroxidation. karger.com These effects contributed to a decrease in the ulcer index despite no significant change in intragastric pH. karger.com

In WIR stress models, this compound has been shown to exert protective and preventive actions against gastric mucosal lesions by inhibiting neutrophil infiltration into the gastric mucosal tissue and by preserving gastric mucus synthesis and secretion. nih.gov Stress can lead to a decrease in gastric mucosal constitutive nitric oxide synthase (cNOS) activity and an increase in inducible nitric oxide synthase (iNOS) activity. nih.gov The decrease in cNOS activity is associated with increased neutrophil infiltration and decreased gastric mucus levels. nih.gov Pre-administration of this compound has been found to prevent the decrease in gastric mucosal cNOS activity, which correlated with the attenuation of neutrophil infiltration and the preservation of gastric mucus levels (indexed by hexosamine content and adherent mucus) in WIR-stressed rats. nih.gov The preventive effects of this compound on neutrophil infiltration and decreased mucus levels were reversed by inhibiting gastric mucosal cNOS activity, suggesting a close relationship between this compound's actions and the maintenance of cNOS activity. nih.gov

This compound's multifaceted mechanism in protecting against stress-induced damage also involves enhancing the production of heat shock proteins (HSPs), particularly HSP70. patsnap.compatsnap.comfrontiersin.org HSPs play a crucial role in protecting cells from stress-induced damage, including oxidative stress and inflammation, thereby helping to maintain cellular integrity and function in the gastrointestinal tract. patsnap.compatsnap.com Additionally, this compound contributes to the stabilization of the gastric mucosal membrane and enhances blood flow to the gastric mucosa, further supporting tissue repair and protection against stress-induced injury. patsnap.comnih.gov

The protective effects of this compound against gastric mucosal injury induced by dual antiplatelet therapy, another form of stress on the gastric mucosa, have also been investigated in rats. nih.gov this compound improved gastric mucosal lesions in this model, which was associated with inhibiting gastric mucosal inflammation, reducing oxidative stress, and improving gastric mucosa indices. nih.gov It was suggested that this compound might increase gastric mucosal blood flow by promoting the level of PGE₂, potentially by promoting the expression of COX-1, and also act on VEGF expression to promote the regeneration of mucosal blood vessels. nih.gov

Beyond Gastroenterology: Emerging Research Areas for Teprenone

Teprenone (B58100) in Cellular Senescence and Aging Research

Cellular senescence, a state of stable proliferative arrest, is a fundamental process contributing to aging and age-related diseases. Research is beginning to investigate the influence of this compound on aspects of cellular senescence and its potential implications for aging.

Influence on Telomere Maintenance and Cellular Longevity

Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, acting as a biological clock for cellular aging faceloveskin.com.authenakedchemist.commdpi.com. Critically short telomeres can trigger cellular senescence mdpi.com. Some research suggests that this compound may play a role in telomere stabilization and DNA maintenance, potentially contributing to extended cell lifespan faceloveskin.com.auincidecoder.comlifeextension.com. This purported effect is linked to claims that this compound can expand cell lifespan incidecoder.com. While some sources associate this compound (also referred to as Renovage) with addressing telomere shortening by stabilizing telomeres and promoting their maintenance faceloveskin.com.au, it is important to note that the scientific basis for the direct telomere stabilization claim has been questioned in some analyses. One perspective suggests that observations of increased fibroblast lifespan in culture attributed to this compound might be related to other mechanisms, such as the induction of heat shock proteins, rather than direct telomere effects, as direct measurement of telomeres was not performed in some studies barefacedtruth.com.

Impact on Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is often accompanied by the Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of a variety of molecules including pro-inflammatory cytokines, chemokines, growth factors, and proteases wikipedia.orgmdpi.comanmm.org.mx. The SASP contributes to chronic inflammation, tissue dysfunction, and age-related pathologies mdpi.commdpi.comdovepress.com. While direct studies explicitly detailing this compound's impact on the SASP composition or activity were not prominently found in the initial search, its purported influence on cellular longevity and processes related to senescence suggests a potential, albeit indirect, link. Strategies targeting cellular senescence and the attenuation of SASP factors are considered promising anti-aging approaches dovepress.com. Further research is needed to specifically investigate how this compound might modulate the SASP.

Potential for Anti-Aging Strategies

The exploration of this compound's effects on cellular longevity and processes linked to senescence positions it as a compound with potential in the development of anti-aging strategies faceloveskin.com.auincidecoder.comnih.gov. By potentially influencing cellular lifespan and the accumulation of senescent cells, this compound could contribute to maintaining tissue function and reducing age-related decline incidecoder.comlifeextension.com. The concept of targeting cellular senescence is a growing area in anti-aging research, with approaches aiming to remove senescent cells (senolytics) or attenuate their detrimental secretions (senomorphics) dovepress.com. This compound's suggested mechanisms of action align with the broader goals of these anti-aging strategies, although more targeted research is required to fully understand its role and efficacy in this context.

This compound in Oxidative Stress and Apoptosis Research

Oxidative stress and apoptosis (programmed cell death) are critical processes involved in various physiological and pathological conditions, including aging and disease development. Research indicates that this compound exhibits protective effects against oxidative stress and modulates apoptotic pathways.

Protection Against Hypoxia-Induced Oxidative Stress and Apoptosis

Studies have demonstrated the protective effects of this compound against hypoxia-induced oxidative stress and apoptosis in various models. For instance, in the context of Lateolabrax maculatus (spotted sea bass), this compound treatment effectively protected against oxidative stress and apoptosis induced by acute hypoxia and reoxygenation nih.govresearchgate.net. Hypoxia can lead to an imbalance between the production and removal of reactive oxygen species (ROS), causing oxidative damage and triggering apoptosis frontiersin.orgmdpi.com. This compound has been shown to mitigate these effects.

Data from studies on Lateolabrax maculatus illustrate this compound's impact on oxidative stress markers:

| Parameter | Control Group (Hypoxia) | This compound Group (Hypoxia) | Significance (vs. Control) |

| MDA Content | Higher | Significantly Lower | P < 0.05 |

| SOD Activity | Higher | Lower | Not specified if significant in snippet |

| CAT Activity | Higher | Lower | Not specified if significant in snippet |

| T-AOC | Higher | Lower | Not specified if significant in snippet |

These findings suggest that this compound helps to reduce lipid peroxidation (indicated by lower MDA content) and influences the activity of antioxidant enzymes under hypoxic conditions nih.govresearchgate.net.

Modulation of Apoptosis-Related Factors (e.g., Cytochrome C, Caspase-9, Caspase-3)

This compound has been shown to modulate key factors involved in the intrinsic apoptotic pathway, which is often triggered by cellular stress, including oxidative stress and hypoxia mdpi.commdpi.com. This pathway involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and the activation of caspase-9 and subsequently caspase-3, the executioner caspase mdpi.comwindows.netoncotarget.com.

Research indicates that this compound supplementation can significantly decrease the production of pro-apoptotic signaling molecules such as cytochrome C, caspase-9, and caspase-3 in response to hypoxia-induced stress researchgate.netresearchgate.netnais.net.cn. Conversely, the expression of anti-apoptotic factors, such as BCL-2, was observed to be increased with this compound treatment researchgate.net.

Data on the activity/content of apoptosis-related factors in Lateolabrax maculatus under hypoxia highlights the effects of this compound:

| Apoptosis-Related Factor | Control Group (Hypoxia) | This compound Group (Hypoxia) | Significance (vs. Control) |

| Cytochrome C | Increased | Significantly Lower | P < 0.05 (at specific time points) nih.govresearchgate.net |

| Caspase-9 | Increased | Lower | Higher in control at N-48h nih.govresearchgate.net |

| Caspase-3 | Increased | Lower | Higher in control at N-48h nih.govresearchgate.net |

| BCL-2 | Not specified | Significantly Increased | Not specified P-value in snippet researchgate.net |

Emerging research indicates that this compound may have therapeutic potential in a range of conditions beyond its traditional use in gastric disorders. These investigations are exploring its effects in liver, cardiovascular, cerebrovascular, neurological, and pulmonary diseases, often linked to its cytoprotective mechanisms, such as HSP induction targetmol.comnih.gov.

Research in Liver Diseases (e.g., Metabolic-Associated Fatty Liver Disease)

Studies have investigated the potential of this compound in liver diseases, including Metabolic-Associated Fatty Liver Disease (MAFLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD) nih.govmdpi.commednexus.org. MAFLD is a chronic liver disease closely linked to metabolic dysfunction, such as obesity and type 2 diabetes mellitus nih.govmdpi.com. Research in a diet-induced mouse model of MAFLD explored the relationship between Heat Shock Protein 90 alpha (Hsp90α) and metabolic parameters, as well as the therapeutic effects of this compound. Serum Hsp90α was found to be elevated in patients with MAFLD and positively correlated with the grade of steatohepatitis activity based on hepatic histopathology nih.gov. In this mouse model, this compound treatment was associated with improved hepatic steatosis, inflammation, insulin (B600854) resistance, and glucose intolerance. In vitro experiments also showed that this compound induced Hsp90α in steatosis cells nih.gov. Additionally, this compound has been reported to increase hepatic blood flow and improve inflammatory cell infiltration and fatty changes in the liver in rats with acute hepatic disorders induced by carbon tetrachloride (CCl4) frontiersin.org.

Investigations in Cardiovascular and Cerebrovascular Diseases

While primarily used for gastric protection, particularly in patients taking medications for cardiovascular and cerebrovascular diseases, research suggests potential direct effects of this compound in these areas nih.gove-century.usnih.gov. Dual antiplatelet therapy, commonly used for cardiovascular and cerebrovascular conditions, can lead to gastric mucosal injury, and this compound has shown preventive effects against this damage nih.govnih.gov. A study in rats indicated that this compound might be more suitable for long-term use in patients with cardiovascular and cerebrovascular diseases, partly due to its effects on gastric mucosal injury indicators like ET-1, PG, and PGE2, compared to pantoprazole (B1678409) nih.gov. Furthermore, one study in rats suggested that low-dose sevoflurane (B116992) inhalation enhances late cardioprotection from this compound (geranylgeranylacetone) wikipedia.org. This compound has also been reported to protect against myocardial ischemia and reperfusion injury by inhibiting high-mobility group box 1 protein in rats thegoodscentscompany.com.

Exploration in Neurological Conditions (e.g., Glaucoma, Alzheimer's Disease)

This compound's potential in neurological conditions is an area of ongoing investigation, including in models of glaucoma and Alzheimer's disease researchgate.netnih.govumin.ac.jpnih.govtaiclone.com. In a rat model of glaucoma, this compound (200 mg/kg daily) was shown to induce HSP72 in retinal ganglion cells (RGCs), significantly reducing RGC loss, lessening optic nerve damage, decreasing apoptosis, and increasing HSP72 levels following elevated intraocular pressure taiclone.comglpbio.comarctomsci.com.

In the context of Alzheimer's disease, this compound (also known as geranylgeranylacetone) has been explored for its potential therapeutic effects, possibly mediated through the activation of the heat shock response (HSR) nih.govnih.gov. Studies in C. elegans models of Alzheimer's disease demonstrated that this compound could ameliorate beta-amyloid toxicity in both muscle and neuronal models and extended the lifespan of wild-type worms, with these beneficial effects dependent on HSR activation nih.gov. A randomized, double-blind, placebo-controlled study in patients with mild to moderate Alzheimer's disease investigated the efficacy of this compound as an add-on therapy to donepezil (B133215) nih.govj-alz.com. While there was no significant difference in ADAS-J cog scores between the groups, the Mini-Mental State Examination (MMSE) scores significantly improved in the this compound group nih.gov. Subgroup analysis suggested this improvement was significant in patients with mild medial temporal area atrophy nih.gov. Preclinical studies in mouse models of Alzheimer's disease have also reported that this compound can inhibit amyloid-β increase, senile plaque formation, and neuronal degeneration, as well as improve memory nih.gov.

Role in Lung Injury and Fibrosis Models

Research has also explored the protective effects of this compound in models of lung injury and fibrosis frontiersin.orgthegoodscentscompany.comnih.govplos.org. In a mouse model of bleomycin-induced interstitial pneumonia, oral administration of this compound induced HSP70 in the lungs, leading to reduced inflammatory cell infiltration and suppression of pulmonary fibrosis nih.govplos.org. This compound also suppressed pulmonary fibrosis in a mouse model of radiation pneumonia by inducing HSP70 nih.govplos.org. These findings suggest that this compound may protect the lungs by inducing HSPs in various lung injury models nih.gov. Additionally, this compound is known to induce thioredoxin (TRX), an antioxidant enzyme with anti-inflammatory effects, which has been shown to reduce cytokine levels, neutrophil infiltration, and lung damage in a murine model of influenza pneumonia nih.gov.

Advanced Methodologies and Research Approaches for Teprenone

In Vitro Cellular and Molecular Assays

In vitro studies employing diverse cell lines have been instrumental in dissecting the cellular and molecular targets of teprenone (B58100). These assays allow for controlled environments to examine specific cellular responses and signaling pathways.

Studies on Heat Shock Protein Induction in Cell Lines

A significant area of in vitro research has focused on this compound's ability to induce heat shock proteins (HSPs). This compound, also known as geranylgeranylacetone (GGA), is recognized as an inducer of various HSPs, including HSP70 and HSP90 thegoodscentscompany.commedchemexpress.comresearchgate.netspandidos-publications.comebi.ac.uk. Studies using cultured cells, such as guinea pig gastric mucosal cells and human umbilical vein endothelial cells (HUVECs), have demonstrated that this compound can increase the levels of HSPs medchemexpress.com. For instance, this compound (1 μM) was shown to gradually increase HSC70 levels and rapidly accumulate stress-inducible HSP90, HSP70, and HSP60 concentrations within 30-60 minutes in gastric mucosal cells medchemexpress.com. This induction is thought to contribute to the cytoprotective effects of this compound by aiding in protein folding, preventing protein aggregation, and protecting cells from damage under stress conditions nih.gov. In steatosis cells, GGA has also been shown to induce Hsp90α frontiersin.orgresearchgate.net.

Analysis of Cytokine Production and Inflammatory Pathways in Cell Cultures

This compound's impact on inflammatory responses has been investigated through the analysis of cytokine production and inflammatory pathways in cell cultures. Studies have shown that this compound can suppress the production of pro-inflammatory cytokines patsnap.comnih.gov. For example, this compound inhibited pro-inflammatory cytokine stimulation by lipopolysaccharide (LPS) in Caco-2 human intestinal epithelial cells nih.govresearchgate.net. This inhibition was found to occur through modulation of the TLR4/NF-κB signaling pathway nih.govresearchgate.net. This compound has been reported to suppress proinflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), which are associated with inflammatory conditions patsnap.com. Furthermore, GGA has been shown to ameliorate inflammatory responses to LPS in murine macrophages thegoodscentscompany.com.

Investigation of Oxidative Stress Markers in Cellular Models

The role of oxidative stress in cellular damage and the protective effects of this compound have been explored by examining oxidative stress markers in cellular models. This compound has demonstrated the ability to mitigate oxidative stress in various cell types researchgate.netpatsnap.comnih.govresearchgate.netnih.govnih.gov. In cellular models, this compound has been shown to reduce markers of oxidative damage, such as malondialdehyde (MDA), and enhance the levels of antioxidants like glutathione (B108866) patsnap.comnih.gov. GGA has also been reported to attenuate hydrogen peroxide-induced reactive oxygen species (ROS) generation in human neuroblastoma SH-SY5Y cells nih.gov. Studies in rat intestinal epithelial cells have shown protective effects of HSP70 induced by geranylgeranylacetone against oxidative injury thegoodscentscompany.com.

In Vivo Animal Models

In vivo studies using various animal models have been crucial for evaluating the efficacy of this compound in complex biological systems and its effects on tissue-level responses and disease progression.

Preclinical Models of Gastric Ulcers and Gastritis

This compound has been extensively studied in preclinical animal models of gastric ulcers and gastritis to assess its gastroprotective and healing properties. Models commonly used include those induced by acetic acid, ethanol, compound 48/80, and taurocholate/hydrochloric acid thegoodscentscompany.comresearchgate.netnih.govjst.go.jpnih.gov. In rats with chronic gastric ulcers induced by acetic acid, this compound administration promoted healing nih.gov. This effect was linked to the inhibition of neutrophil infiltration and lipid peroxidation in the ulcerated tissues, in addition to stimulating gastric mucus synthesis and secretion nih.gov. This compound also showed protective effects against acute gastric mucosal lesions induced by compound 48/80, a mast cell degranulator, in rats thegoodscentscompany.comresearchgate.net. In a taurocholate/hydrochloric acid-induced acute gastric mucosal lesion model in rats, this compound significantly reduced pathological changes in the gastric mucosa nih.gov. Studies have also investigated this compound in models of Helicobacter pylori-induced gastritis in mice and its effect on reducing corpus Helicobacter pylori colonization and gastritis in humans thegoodscentscompany.com.

Models of NSAID-Induced Gastrointestinal Injury

Animal models of non-steroidal anti-inflammatory drug (NSAID)-induced gastrointestinal injury have been utilized to evaluate this compound's protective effects against damage caused by these commonly used medications jst.go.jpresearchgate.netkarger.comkarger.comnih.govfrontiersin.org. NSAID-induced gastrointestinal injury can affect both the stomach and the small intestine karger.comnih.govfrontiersin.org. Studies in rats have demonstrated that this compound can prevent NSAID-induced gastric and small intestinal injuries nih.govfrontiersin.org. For instance, this compound showed protective effects against indomethacin-induced gastric mucosal lesions in rats jst.go.jp. In a rat model of gastric bleeding induced by dual antiplatelet therapy using aspirin (B1665792) and clopidogrel, this compound significantly reduced gastric bleeding and lesion responses karger.com. These models help to understand how this compound may protect the gastrointestinal mucosa from the damaging effects of NSAIDs, which are often associated with reduced prostaglandin (B15479496) production and direct mucosal irritation karger.com.

Experimental Models of Inflammatory Bowel Disease

Experimental models of inflammatory bowel disease (IBD), such as ulcerative colitis (UC) and Crohn's disease, are crucial for investigating the pathogenesis of these conditions and evaluating potential therapeutic agents like this compound koreamed.org. Chemically induced colitis models are widely used due to their reproducibility and ease of development, and they often mimic the morphological, histopathological, and symptomatic features of human IBD koreamed.org.

Studies have investigated the effects of this compound in trinitrobenzene sulfonic acid (TNBS)-induced chronic UC rat models nih.gov. This model is known to elicit a T-helper 1 (Th1)-driven immune response, which is relevant to the inflammatory processes observed in IBD koreamed.org. Research in TNBS-induced colitis rats has shown that this compound can attenuate the severity of UC nih.gov. Findings indicate that this compound decreased levels of myeloperoxidase (MPO) and malondialdehyde (MDA), which are markers of inflammation and oxidative stress, respectively, in the colonic tissue of these rats nih.gov. Furthermore, this compound was observed to increase levels of glutathione (GSH) and zonula occludens-1 (ZO-1), suggesting a role in enhancing antioxidant defenses and improving intestinal barrier function nih.gov.

In addition to its direct anti-inflammatory and barrier-enhancing effects, studies in TNBS-induced UC rats have explored the impact of this compound on the gut microbiota. Research suggests that this compound can modulate the gut microbiota composition, inhibiting the elevation of certain bacteria like Fusobacterium, Escherichia coli, and Porphyromonas gingivalis, while also counteracting the decline of Mogibacterium timidum observed in UC rats nih.gov. These findings suggest that the protective effects of this compound in UC models may be linked to its ability to modulate the gut microbiota and reduce the inflammatory response nih.gov.

Another experimental model used to study colitis is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice koreamed.orgx-mol.net. This model also induces changes in Th1/Th2 cytokine profiles relevant to IBD pathogenesis koreamed.org. While specific detailed findings for this compound in DSS-induced colitis from the provided snippets are limited, the use of this model highlights the diverse approaches taken to evaluate this compound's effects in different IBD contexts x-mol.net.

These experimental models provide valuable insights into the potential mechanisms by which this compound may exert therapeutic effects in IBD, including reducing inflammation, mitigating oxidative stress, improving intestinal barrier integrity, and modulating the gut microbiota nih.gov.

Studies in Models of Organ-Specific Injury (e.g., Liver, Lung, Retina)

Beyond its well-established role in gastric protection, this compound has been investigated in experimental models of injury in various other organs, including the liver, lung, and retina google.comresearchgate.netarvojournals.org. These studies often explore this compound's protective mechanisms, which are frequently linked to its ability to induce heat shock protein 70 (HSP70) researchgate.netfrontiersin.org.

In models of liver injury, this compound has demonstrated protective effects. Studies in rats with acute hepatic disorders induced by carbon tetrachloride (CCl4) showed that this compound increased hepatic blood flow and improved histological changes such as inflammatory cell infiltration and fatty changes nih.gov. This compound is thought to increase hepatic blood flow potentially through mechanisms involving nitric oxide (NO) activity and exhibiting effects similar to endothelin beta-receptor antagonists nih.gov. This compound has also been shown to prevent acute liver damage after massive hepatectomy in rats by suppressing a CXC chemokine (GRO1) and inducing heat shock proteins thegoodscentscompany.com. Furthermore, studies have evaluated the efficacy of orally administered this compound in inducing HSP72 in rat liver thegoodscentscompany.com.

This compound's protective effects have also been explored in lung injury models. Research indicates that this compound can protect against bleomycin-induced pulmonary fibrosis in mice, a model of lung injury thegoodscentscompany.com.

In the retina, this compound has shown neuroprotective effects in experimental models of glaucoma. Studies in a rat glaucoma model demonstrated that this compound preserved retinal ganglion cells (RGCs) against elevated intraocular pressure arvojournals.org. This protective effect appears to be related to the induction of HSP72 in retinal neuronal cells arvojournals.org. Coadministration of quercetin, an HSP inhibitor, abolished the protective effect of this compound, further supporting the role of HSP72 induction in RGC protection arvojournals.org. The induction of HSP72 by this compound has also been observed in other neuronal tissues and is associated with neuronal tolerance to various insults arvojournals.org.

These studies in diverse organ injury models highlight this compound's potential as a multi-organ protective agent, with mechanisms often involving the induction of cellular protective proteins like HSP70 and modulation of factors like blood flow and inflammatory mediators researchgate.netnih.gov.

Clinical Research Methodologies

Clinical research methodologies are essential for evaluating the efficacy and understanding the effects of this compound in human subjects. These methodologies include randomized controlled trials (RCTs) and pharmacokinetic and pharmacodynamic studies.

Randomized Controlled Trials (RCTs) for Gastric Protection

Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of interventions. Several RCTs have been conducted to investigate the effectiveness of this compound for gastric protection, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) use frontiersin.orgresearchgate.netnih.govresearchgate.net.

A systematic review and meta-analysis of RCTs investigating this compound for the prevention of NSAID-induced gastrointestinal injury included seven RCTs frontiersin.orgresearchgate.net. Six of these trials compared this compound with a control group, while one compared this compound with famotidine (B1672045) frontiersin.orgresearchgate.net. The meta-analysis indicated a statistically significant reduced risk of gastrointestinal ulcers in patients receiving this compound compared to control after 12 weeks or 3 months frontiersin.orgresearchgate.net.

A randomized, placebo-controlled study specifically investigated the efficacy of this compound for the primary prevention of gastric mucosal injury in Helicobacter pylori-negative patients taking low-dose aspirin nih.govtandfonline.com. In this study involving 130 patients, the incidence of gastric mucosal injury after 12 weeks was significantly lower in the this compound group compared to the placebo group (13.38% vs. 40.0%) nih.govtandfonline.com. The mean change in MLS was also significantly lower in the this compound group nih.govtandfonline.com. While no gastroduodenal ulcers occurred in either group during this 12-week study, the findings suggested that this compound is effective in preventing gastric mucosal injury induced by low-dose aspirin nih.govtandfonline.com.

Another RCT compared the ulcer healing rate and quality of healing in patients with active gastric ulcers treated with cimetidine (B194882) alone or cimetidine plus this compound nih.gov. At 4 weeks, the ulcer healing rate was significantly higher in the combination therapy group (72.4%) compared to cimetidine alone (52.1%) nih.gov. At 8 weeks, the rates were 93.1% and 89.6%, respectively, with the difference still significant at 4 weeks, indicating more rapid healing with the addition of this compound nih.gov. The quality of ulcer healing, assessed by the stage S2 achievement rate, was also significantly better in the combination therapy group at both 4 and 8 weeks nih.gov. This study suggested that this compound stimulates macromolecular glycoprotein (B1211001) synthesis in the gastric mucosa, contributing to the healing process nih.gov.

These RCTs provide clinical evidence supporting the role of this compound in gastric protection and ulcer healing, particularly in the context of NSAID use and in combination with acid-suppressing agents nih.govtandfonline.comnih.gov.

Here is a summary of findings from selected RCTs on gastric protection:

| Study Type | Comparator | Patient Population | Key Findings (this compound vs. Comparator) | Citation |

| Systematic Review & Meta-Analysis of RCTs | Control, Famotidine | Patients on long-term NSAIDs | Reduced risk of GI ulcers vs. control; Tendency for better MLS reduction vs. control; Famotidine showed better MLS reduction vs. This compound | frontiersin.orgresearchgate.net |

| RCT (Placebo-Controlled) | Placebo | H. pylori-negative patients on low-dose aspirin | Lower incidence of gastric mucosal injury; Lower mean change in MLS | nih.govtandfonline.com |

| RCT (Combination Therapy) | Cimetidine alone | Patients with active gastric ulcers | Higher ulcer healing rate at 4 weeks; Better quality of ulcer healing at 4 and 8 weeks | nih.gov |

Clinical Investigations of this compound in Other Therapeutic Areas

While primarily known for its gastroprotective effects, this compound has also been explored in clinical investigations for potential therapeutic benefits in areas beyond gastric disorders.

This compound has also been the subject of clinical investigation for Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled study was conducted to assess this compound's therapeutic ability in patients with mild to moderate AD researchgate.net. Patients received either donepezil (B133215) plus placebo or donepezil plus this compound researchgate.net. While there was no significant difference in the change in AD Assessment Scale-cognitive subscale (ADAS-J cog) scores between the groups, Mini-Mental State Examination (MMSE) scores significantly improved in the this compound group researchgate.net. Subgroup analysis suggested this improvement was significant in patients with mild medial temporal area atrophy researchgate.net. These findings suggest a potential benefit of this compound in AD, particularly in earlier stages of the disease, possibly related to its reported ability to inhibit the accumulation of amyloid-beta by increasing HSP70 researchgate.net.

These investigations highlight the ongoing research into the potential broader therapeutic applications of this compound beyond its traditional use for gastric protection medscape.comresearchgate.net.

Pharmacokinetic and Pharmacodynamic Studies in Human Subjects

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in understanding how a drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its effects (PD) als.netvibiosphen.com. These studies are essential in drug development to determine appropriate dosing regimens and predict safety and efficacy in humans als.netalimentiv.compharmtech.com.